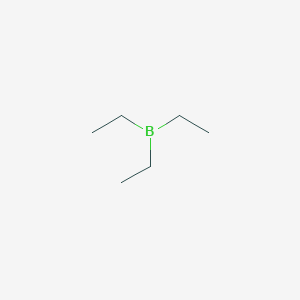

Triethylborane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, ethermiscible with most organic solvents; immiscible with water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boranes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15B/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALRXNPLTWZJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052653 | |

| Record name | Triethylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Triethylboron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

95 °C | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-33 °F (-36 dec C) (open cup) /table/ | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether, Miscible with most organic solvents; immiscible with water | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.70 g/cu cm at 23 °C | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

53.0 [mmHg], 53 mm Hg at 25 °C /est/ | |

| Record name | Triethylboron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless fuming liquid | |

CAS No. |

97-94-9 | |

| Record name | Triethylborane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylboron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLBORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S980Z4P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-93 °C | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis of a Cornerstone Reagent: An In-depth Technical Guide to the Discovery and History of Triethylborane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylborane (TEB), a pyrophoric organoboron compound with the chemical formula B(C₂H₅)₃, has carved a unique and indispensable niche in the landscape of modern organic chemistry and industrial processes. From its serendipitous discovery in the mid-19th century to its pivotal role as a radical initiator and a precursor to versatile reducing agents, the journey of this compound synthesis is a compelling narrative of scientific inquiry, innovation, and the relentless pursuit of novel reactivity. This technical guide provides a comprehensive historical overview of the key milestones in the synthesis of this compound, presenting detailed experimental protocols from seminal publications and summarizing the evolution of its preparation. The content herein is curated to provide researchers, scientists, and drug development professionals with a thorough understanding of the foundational chemistry and practical synthesis of this important reagent.

The Dawn of Organoboron Chemistry: Edward Frankland's Pioneering Synthesis (1859-1862)

The field of organoboron chemistry was inaugurated by the pioneering work of English chemist Sir Edward Frankland. In his quest to understand the nature of organometallic compounds, Frankland reported the first synthesis of this compound, which he termed "boric ethide," in publications dating to 1860 and 1862.[1][2][3] His method involved the reaction of diethylzinc with triethyl borate.

Experimental Protocol: Frankland's Synthesis of this compound

Reaction:

B(OC₂H₅)₃ + 3 Zn(C₂H₅)₂ → B(C₂H₅)₃ + 3 Zn(OC₂H₅)(C₂H₅)

Materials:

-

Triethyl borate (Boric ether)

-

Diethylzinc

Procedure (as described by Frankland):

Frankland's original procedure, as detailed in his 1860 and 1862 publications, involved the direct reaction of diethylzinc with an excess of triethyl borate.[1][2][3] The reaction mixture was heated, and the volatile this compound was distilled from the reaction flask. The crude distillate was then purified by redistillation. Frankland noted the product's remarkable reactivity, particularly its spontaneous flammability in air, a characteristic that would define this compound and necessitate careful handling techniques in all subsequent work.

Quantitative Data:

While Frankland's initial reports were primarily qualitative and focused on the isolation and characterization of the new substance, his work laid the fundamental groundwork for the synthesis of organoboron compounds.[1][2][3]

Early 20th Century Advancements: The Work of Alfred Stock and Friedrich Zeidler (1921)

Following Frankland's discovery, the exploration of organoboranes remained relatively dormant for several decades, largely due to the challenging and hazardous nature of the compounds. In 1921, the German chemists Alfred Stock and Friedrich Zeidler published their significant work on the synthesis of boron alkyls, including this compound. Their method provided a more accessible route to these compounds at the time.

Experimental Protocol: Stock and Zeidler's Synthesis of this compound

Reaction:

2 BCl₃ + 3 Zn(C₂H₅)₂ → 2 B(C₂H₅)₃ + 3 ZnCl₂

Materials:

-

Boron trichloride (BCl₃)

-

Diethylzinc (Zn(C₂H₅)₂)

Procedure (based on their 1921 publication):

Stock and Zeidler's synthesis involved the reaction of boron trichloride with diethylzinc. The reaction was typically carried out in a sealed tube or a specialized glass apparatus designed to handle volatile and air-sensitive compounds. The reactants were combined at low temperatures and then allowed to warm to room temperature. The this compound product was subsequently isolated by fractional distillation under reduced pressure. Their work, particularly with the more volatile trimethylborane, highlighted the need for advanced vacuum line techniques for the manipulation of these reactive compounds.

Quantitative Data:

Stock and Zeidler's work provided more systematic methods for the preparation of trialkylboranes, though yields were often modest and the procedures remained hazardous.

The Hydroboration Revolution: Herbert C. Brown's Nobel Prize-Winning Contribution (Mid-20th Century)

The most significant leap in the synthesis of organoboranes, including this compound, came from the groundbreaking work of Herbert C. Brown and his colleagues in the mid-1950s. Their discovery of the hydroboration reaction, for which Brown was awarded the Nobel Prize in Chemistry in 1979, provided a remarkably simple, efficient, and versatile method for the preparation of organoboranes from alkenes.[4]

Experimental Protocol: Synthesis of this compound via Hydroboration of Ethylene

Reaction:

BH₃ + 3 H₂C=CH₂ → B(C₂H₅)₃

Materials:

-

Diborane (B₂H₆) or a borane complex (e.g., BH₃·THF)

-

Ethylene (H₂C=CH₂)

-

Anhydrous ether solvent (e.g., tetrahydrofuran, THF)

Procedure:

A solution of diborane in an ethereal solvent, or a commercially available borane-THF complex, is prepared in a flask equipped with a gas inlet and a stirrer, under an inert atmosphere (e.g., nitrogen or argon). Ethylene gas is then bubbled through the stirred solution. The reaction is typically carried out at room temperature and atmospheric pressure. The progress of the reaction can be monitored by the uptake of ethylene. Once the reaction is complete, the solvent can be removed by distillation to yield this compound. For purification, the product can be distilled under reduced pressure.

Quantitative Data:

The hydroboration of ethylene with diborane proceeds with high efficiency, typically affording this compound in excellent yields.

Modern Industrial Synthesis of this compound

The demand for this compound in various industrial applications, including as a radical initiator in polymerization processes and as a precursor to reducing agents, has led to the development of large-scale, cost-effective manufacturing processes. These methods often utilize readily available and less hazardous starting materials compared to the early historical syntheses.

Method 1: Reaction of Triethylaluminium with Trimethyl Borate

A common industrial method for producing this compound involves the reaction of triethylaluminium with trimethyl borate.[5]

Reaction:

Al(C₂H₅)₃ + B(OCH₃)₃ → B(C₂H₅)₃ + Al(C₂H₅)₂(OCH₃)

Process Parameters:

This reaction is typically carried out in a liquid hydrocarbon solvent. The reactants are mixed in a reactor under an inert atmosphere, and the reaction is often conducted at elevated temperatures. The this compound product is then separated from the aluminum byproducts by distillation.

Method 2: Reaction of Triethylaluminium with Potassium Tetrafluoroborate

Another industrially significant route to this compound involves the reaction of triethylaluminium with potassium tetrafluoroborate.

Reaction:

3 Al(C₂H₅)₃ + KBF₄ → B(C₂H₅)₃ + 3 K[Al(C₂H₅)F]

Process Parameters:

This reaction is also typically performed in a hydrocarbon solvent. The solid potassium tetrafluoroborate is reacted with triethylaluminium, and the resulting this compound is isolated by distillation.

Summary of this compound Synthesis Methods

| Method | Inventor(s) | Year | Reactants | Key Reaction Conditions | Reported Yield | Purity |

| Frankland's Synthesis | Edward Frankland | 1859-1862 | Diethylzinc, Triethyl borate | Heating and distillation | Not quantitatively reported | Purified by redistillation |

| Stock and Zeidler's Synthesis | Alfred Stock, Friedrich Zeidler | 1921 | Boron trichloride, Diethylzinc | Low temperature reaction, fractional distillation | Not quantitatively reported | Purified by fractional distillation under vacuum |

| Hydroboration | Herbert C. Brown | mid-1950s | Diborane, Ethylene | Room temperature, ethereal solvent | High | High after distillation |

| Industrial Method 1 | - | - | Triethylaluminium, Trimethyl borate | Elevated temperature, hydrocarbon solvent | High | High after distillation |

| Industrial Method 2 | - | - | Triethylaluminium, Potassium tetrafluoroborate | Hydrocarbon solvent | High | High after distillation |

Logical Relationships and Experimental Workflows

Logical Flow of Discovery and Development

Caption: Evolution of this compound Synthesis Methods.

General Experimental Workflow for Air-Sensitive Synthesis

Caption: General workflow for handling air-sensitive reagents.

Conclusion

The synthesis of this compound has undergone a remarkable evolution, from its initial discovery as a chemical curiosity to its current status as a valuable reagent in both academic research and industrial manufacturing. The historical progression from hazardous and low-yielding methods to the elegant and efficient hydroboration and modern industrial processes underscores the power of chemical innovation. For researchers and professionals in drug development and other scientific fields, a deep understanding of the synthesis and history of this fundamental reagent provides not only practical knowledge but also a valuable perspective on the advancement of chemical science. The detailed protocols and comparative data presented in this guide serve as a comprehensive resource for the safe and effective utilization of this compound in the laboratory and beyond.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Triethylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylborane (TEB), a pivotal organoboron compound, has garnered significant attention in various chemical disciplines for its unique reactivity and versatile applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for its handling and select reactions, and presents visual diagrams of critical reaction pathways and experimental workflows to facilitate a deeper understanding of its behavior.

Physical Properties

This compound is a colorless to pale yellow, volatile liquid with a pungent, ether-like odor.[1] It is a monomeric compound with a planar BC3 core, in contrast to triethylaluminium which tends to dimerize.[2] Its pyrophoric nature, igniting spontaneously in air, necessitates handling under an inert atmosphere.[1]

Summary of Physical Data

The following table summarizes the key physical properties of this compound, providing a quick reference for laboratory and process development applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅B | [1] |

| Molecular Weight | 98.00 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.677 g/mL at 25 °C | [1] |

| Melting Point | -93 °C | [1] |

| Boiling Point | 95 °C | [1] |

| Flash Point | < -20 °C | [1] |

| Autoignition Temperature | -20 °C | [1] |

| Solubility | Miscible with most organic solvents (e.g., THF, hexane); immiscible with water.[1] | |

| Refractive Index (n20/D) | 1.397 | [2] |

| Heat of Combustion | -4975.6 ± 15.1 kJ/mol | [3][4] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the electron-deficient nature of the boron atom, making it a potent Lewis acid and a versatile reagent in organic synthesis.

Pyrophoric Nature and Autoxidation

This compound is highly pyrophoric, igniting spontaneously upon exposure to air with a characteristic apple-green flame.[1] This reactivity is due to a radical chain autoxidation process. The initiation step involves the reaction of TEB with molecular oxygen to generate an ethyl radical and a diethylborylperoxy radical.[2]

Caption: Initiation of this compound Autoxidation.

Radical Initiator

This compound is widely used as a radical initiator in organic synthesis, effective even at low temperatures.[5] It serves as a replacement for some organotin compounds.[5] The generation of ethyl radicals upon exposure to oxygen initiates various radical reactions.

Reactions with Nucleophiles and Lewis Bases

As a Lewis acid, this compound readily forms adducts with Lewis bases. For instance, it reacts with ammonia to form a stable ammonia adduct, which can be used for its purification.[6]

Role in Key Organic Reactions

This compound is a key reagent in several important organic transformations:

-

Barton-McCombie Deoxygenation: Used for the deoxygenation of alcohols.[2]

-

Ether Cleavage: In combination with lithium tri-tert-butoxyaluminum hydride, it facilitates the cleavage of ethers. For example, it converts tetrahydrofuran (THF) to 1-butanol after hydrolysis.[2][7]

-

Stereoselective Aldol Reactions: It can be used to generate boron enolates, which then react with aldehydes in a stereoselective manner.[8]

-

Precursor to Reducing Agents: this compound is a precursor for the synthesis of powerful reducing agents like lithium triethylborohydride (Super-Hydride®).[2]

Caption: Simplified Barton-McCombie Deoxygenation using this compound.

Experimental Protocols

Disclaimer: this compound is a pyrophoric and hazardous material. All handling and experimental procedures must be conducted by trained personnel in a controlled environment (e.g., a glovebox or under an inert atmosphere using Schlenk techniques) and with appropriate personal protective equipment (PPE), including flame-retardant lab coats and gloves.[9][10][11]

General Handling and Storage of this compound

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). Keep away from sources of ignition, moisture, and oxidizing agents.[10]

-

Transfer: Use gas-tight syringes or cannulas for transferring the liquid under a positive pressure of an inert gas. All glassware must be oven-dried and purged with an inert gas before use.[10]

Caption: Schematic of a Schlenk line setup for transferring this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of triethylaluminium with trimethyl borate.[1]

Reaction: Et₃Al + (MeO)₃B → Et₃B + (MeO)₃Al[1]

Procedure Outline:

-

Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon line.

-

Charge the flask with trimethyl borate under an inert atmosphere.

-

Slowly add triethylaluminium to the stirred solution at a controlled temperature.

-

After the addition is complete, the reaction mixture is carefully worked up. The product, this compound, is isolated by fractional distillation under reduced pressure.

Purification via Ammonia Adduct

This compound can be purified by forming its ammonia adduct, which is a solid and can be more easily handled and purified by recrystallization or sublimation. The purified adduct is then decomposed with a strong acid to regenerate pure this compound. A similar procedure is detailed for trimethylborane.[6]

Procedure Outline:

-

Pass dry ammonia gas through a solution of crude this compound in an appropriate solvent (e.g., hexane) at low temperature.

-

The solid this compound-ammonia adduct will precipitate.

-

Isolate the solid adduct by filtration under an inert atmosphere.

-

The adduct can be purified by recrystallization from a suitable solvent.

-

The purified adduct is then carefully treated with a strong, dry acid (e.g., HCl) to liberate pure this compound, which is then collected by distillation.

Analytical Methods

GC-MS can be used to determine the purity of this compound and identify any impurities. Due to its reactivity, sample preparation and injection require special care.

Experimental Parameters (Example): [12]

-

Column: HP-5 capillary column (30 m x 0.32 mm x 0.25 µm)

-

Carrier Gas: Nitrogen or Helium

-

Inlet Temperature: 120 °C

-

Column Temperature: 60 °C (isothermal)

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer

-

Injection: A small volume (e.g., 0.6 µL) of a dilute solution in an inert solvent (e.g., hexane) is injected. The syringe and injection port must be purged with an inert gas.

NMR spectroscopy is a powerful tool for structural characterization. Samples must be prepared in deuterated solvents under an inert atmosphere in a sealed NMR tube.

Sample Preparation:

-

In a glovebox or under a constant flow of inert gas, dissolve a small amount of this compound in a dry, degassed deuterated solvent (e.g., C₆D₆, CDCl₃).

-

Transfer the solution to a clean, dry NMR tube using a syringe or pipette.

-

Seal the NMR tube with a tight-fitting cap, and for long-term or sensitive experiments, consider flame-sealing the tube.[13]

Safety and Disposal

This compound is a highly hazardous substance and requires strict safety protocols.

-

Hazards: Pyrophoric, water-reactive, corrosive, and toxic.[1][14]

-

Fire Extinguishing: Do NOT use water. Use a Class D fire extinguisher (for combustible metals), dry sand, or powdered lime.[15]

-

Spills: Small spills can be smothered with dry sand or powdered lime. The resulting mixture should then be carefully quenched.[15]

-

Disposal: Unused this compound must be quenched before disposal. This is typically done by slowly adding a less reactive alcohol (e.g., isopropanol) to a dilute solution of this compound in an inert solvent at low temperature, followed by the slow addition of water. The resulting aqueous solution can then be neutralized and disposed of according to local regulations.[14][16]

Caption: Workflow for the safe quenching and disposal of this compound.

Conclusion

This compound is a highly reactive and versatile organoboron compound with significant applications in organic synthesis and other fields. Its unique properties, particularly its pyrophoric nature and ability to act as a radical initiator, make it a powerful tool for chemists. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safe handling protocols, is paramount for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this important reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Heats of Combustion and Formation of Trimethylborane, this compound, and Tri- n-butylborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Lithium triethylborohydride and monomeric aluminium t-butoxide as the active intermediates in the reductive opening of tetrahydrofuran and related ethers by the this compound induced reaction of lithium tri-t-butoxyaluminohydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 11. rubingroup.org [rubingroup.org]

- 12. researchgate.net [researchgate.net]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. chemistry.ucla.edu [chemistry.ucla.edu]

- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 16. chemistry.nd.edu [chemistry.nd.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of Triethylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylborane (TEB), a pivotal organoboron compound, possesses a unique molecular architecture that dictates its reactivity and widespread applications, notably as a radical initiator in organic synthesis. This technical guide provides a comprehensive examination of the molecular structure and bonding of this compound. It synthesizes data from spectroscopic and computational methodologies to offer a detailed understanding of its geometric parameters, conformational dynamics, and the nuances of its chemical bonds. This document is intended to serve as a core reference for researchers leveraging this compound in synthetic chemistry and drug development.

Molecular Structure and Geometry

This compound, with the chemical formula B(C₂H₅)₃, is a monomeric organoborane, unlike diborane (B₂H₆) and triethylaluminium (Al₂(C₂H₅)₃) which tend to dimerize.[1] The central boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry of the BC₃ core.[1] This planarity is a defining feature of its ground-state structure.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Value (Calculated) | Method/Basis Set |

| B-C Bond Length | 1.56 Å | DFT/B3LYP/6-31G |

| C-C Bond Length | 1.54 Å | DFT/B3LYP/6-31G |

| C-H Bond Length | 1.09 Å | DFT/B3LYP/6-31G |

| ∠ C-B-C | ~120° | DFT/B3LYP/6-31G |

| ∠ B-C-C | ~115° | DFT/B3LYP/6-31G |

| ∠ H-C-H / H-C-C | ~109.5° | DFT/B3LYP/6-31G |

Note: These values are derived from representative computational chemistry studies and serve as a reliable model in the absence of direct experimental data.

The ethyl groups are arranged in a propeller-like fashion around the central boron atom. The orientation of these ethyl groups is subject to internal rotation, leading to various conformations.

Bonding and Electronic Structure

The bonding in this compound is characterized by the covalent interactions between the sp² hybridized boron atom and the sp³ hybridized carbon atoms of the ethyl groups. The B-C bond is a sigma (σ) bond. A key feature of the electronic structure of this compound is the presence of a vacant p-orbital on the boron atom, perpendicular to the planar BC₃ skeleton. This electron deficiency makes this compound a potent Lewis acid, readily accepting electron pairs from Lewis bases.

The C-C and C-H bonds within the ethyl groups are standard single covalent bonds. The overall molecule is nonpolar due to its high symmetry.

Conformational Analysis and Rotational Dynamics

The rotation of the three ethyl groups around the B-C bonds gives rise to different conformational isomers. The relative orientation of the methyl groups determines the overall conformation. While a detailed experimental study on the rotational barrier is not available, it is understood to be relatively low, allowing for rapid interconversion between conformers at room temperature. The staggered conformations of the ethyl groups relative to the B-C bond are expected to be energetically favored over eclipsed conformations to minimize steric hindrance.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Vibrational Frequencies (cm⁻¹) | Assignment |

| Infrared (IR) Spectroscopy | ~2950, ~2870 | C-H stretching |

| ~1460 | CH₂ scissoring | |

| ~1380 | CH₃ symmetric deformation | |

| ~1120 | B-C asymmetric stretching | |

| Raman Spectroscopy | ~880 | B-C symmetric stretching |

Role as a Radical Initiator: A Mechanistic Pathway

This compound is widely used as a radical initiator, often in the presence of molecular oxygen.[2][3][4][5] The initiation process involves a complex mechanism with both a primary and a more efficient secondary pathway.

Primary Initiation Pathway

The process begins with the slow reaction of this compound with molecular oxygen to generate an ethyl radical (Et•) and a diethylborylperoxy radical (Et₂BOO•).

Secondary Initiation Pathway (Autoxidation)

The primary initiation is often inefficient.[2][3] A more significant contribution to radical generation comes from a secondary pathway involving the reaction of this compound with diethyl(ethylperoxy)borane (Et₂BOOEt), a product of the autoxidation of this compound.[2][3][4][5] This molecule-induced homolysis is significantly faster and produces a greater yield of ethyl radicals.

The generated ethyl radicals can then initiate a variety of radical chain reactions, making this compound a versatile initiator for organic synthesis.

Caption: Radical initiation mechanism of this compound with oxygen.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of a Grignard reagent, ethylmagnesium bromide, with boron trifluoride etherate in an ether solvent under an inert atmosphere.[6]

Reaction Scheme: 3 C₂H₅MgBr + BF₃·O(C₂H₅)₂ → B(C₂H₅)₃ + 3 MgBrF + O(C₂H₅)₂

Procedure:

-

A reaction flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether.

-

A solution of bromoethane in diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent formation is complete, a solution of boron trifluoride etherate in diethyl ether is added dropwise at a controlled temperature.

-

The reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction.

-

The reaction is quenched, and the this compound is isolated from the magnesium salts and solvent, often by distillation under reduced pressure.

Structural Determination Methodologies (General Protocols)

Due to the pyrophoric nature of this compound, all handling must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[7][8]

Gas Electron Diffraction (GED):

-

A sample of purified this compound is introduced into a high-vacuum chamber through a specialized nozzle.[9][10]

-

A high-energy electron beam is passed through the effused gas, and the scattered electrons are detected on a photographic plate or a CCD detector.[9]

-

The resulting diffraction pattern of concentric rings is analyzed to determine the radial distribution of atoms, from which bond lengths and angles can be derived.[9]

Microwave Spectroscopy:

-

A gaseous sample of this compound is introduced into a waveguide or resonant cavity of a microwave spectrometer at low pressure.[11][12]

-

The sample is irradiated with microwave radiation of varying frequency.

-

Absorption of microwaves at specific frequencies corresponding to rotational transitions is detected.

-

The analysis of the rotational spectrum allows for the determination of the molecule's moments of inertia, from which highly precise bond lengths and angles can be calculated.

Radical Trapping Experiments

To study the radical intermediates in this compound-initiated reactions, radical trapping experiments are employed.[2][13]

Experimental Workflow:

Caption: Workflow for radical trapping experiments.

Procedure:

-

The this compound-initiated reaction is carried out in the presence of a radical trap, such as a nitroxide-containing molecule (e.g., TEMPO derivatives).[13]

-

The short-lived radical intermediates react with the radical trap to form stable adducts.[13]

-

The reaction mixture is then analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the trapped adducts, thereby providing evidence for the specific radical intermediates formed.[2][3]

Conclusion

This compound's molecular structure, characterized by a planar BC₃ core and dynamic ethyl groups, is fundamental to its chemical behavior. The electron-deficient nature of the boron center confers strong Lewis acidity, while its interaction with oxygen provides a versatile and efficient pathway for radical generation. A thorough understanding of these structural and mechanistic details, as outlined in this guide, is crucial for the effective and innovative application of this compound in modern organic synthesis and the development of novel therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Enhancing this compound initiation through mechanistic understanding - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 4. pure.york.ac.uk [pure.york.ac.uk]

- 5. Molecule-Induced Radical Formation (MIRF) Reaction of Et2BOOEt with Et3B is Key to the Et3B/O2 Radical Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103483366A - Preparation method of methoxy diethyl borane - Google Patents [patents.google.com]

- 7. ehs.utexas.edu [ehs.utexas.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. asc.ohio-state.edu [asc.ohio-state.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

The Dual-Mechanism Autoxidation of Triethylborane with Oxygen: A Technical Deep Dive for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The autoxidation of triethylborane (TEB) with oxygen, a cornerstone for initiating radical reactions in organic synthesis, operates through a nuanced and complex dual-mechanism pathway. While long-utilized for its ability to generate radicals at low temperatures, a comprehensive understanding of its initiation and propagation steps is crucial for optimizing its application and ensuring reproducibility. This technical guide synthesizes current research to provide a detailed exploration of the core mechanisms, supported by quantitative data, experimental protocols, and visual pathway representations.

Recent investigations have overturned the long-held belief that the direct reaction between this compound and oxygen is the primary source of initiating radicals. Instead, a more intricate picture has emerged, revealing a slow primary initiation followed by a significantly more efficient secondary, autocatalytic process.

The Initiation Phase: A Tale of Two Pathways

The initiation of the radical chain is not a single event but a two-stage process:

1. Primary Initiation: The Slow Start

The process begins with a slow, direct reaction between this compound and molecular oxygen. This step, while essential for kickstarting the autoxidation, is kinetically inefficient.[1][2] The reaction proceeds via a homolytic substitution (SH2) mechanism to generate an ethyl radical (Et•) and a diethylborylperoxy radical (Et₂BOO•).[2][3]

Et₃B + O₂ → Et₂BOO• + Et•

This primary mechanism alone is insufficient to account for the rapid consumption of this compound often observed in practice.[1]

2. Secondary Initiation: The Autocatalytic Powerhouse

The key to the high efficiency of the TEB/O₂ system lies in a secondary initiation pathway that is autocatalytic in nature.[3][4][5][6] This dominant pathway involves the reaction of this compound with diethyl(ethylperoxy)borane (Et₂BOOEt), a primary product of the autoxidation chain.[1][7] This "Molecule-Induced Radical Formation" (MIRF) reaction is significantly more efficient at generating the crucial ethyl radicals.[7]

Et₃B + Et₂BOOEt → Et₂BOBEt₂ + EtO• + Et•

Computational studies have shown that this secondary initiation produces initiating radicals at a rate 7 x 10⁴ times greater than the primary initiation.[1] This explains the often-observed induction period followed by a rapid reaction, as the accumulation of Et₂BOOEt accelerates the production of ethyl radicals.

Propagation of the Radical Chain

Once a sufficient concentration of ethyl radicals is generated, the radical chain propagates through a series of rapid reactions:

-

Peroxidation of the Ethyl Radical: The ethyl radical swiftly reacts with molecular oxygen to form an ethylperoxy radical (EtOO•).

Et• + O₂ → EtOO•

-

Reaction with this compound: The ethylperoxy radical then reacts with another molecule of this compound in an SH2 reaction. This step regenerates an ethyl radical, which continues the chain, and produces the key intermediate, diethyl(ethylperoxy)borane (Et₂BOOEt).

EtOO• + Et₃B → Et₂BOOEt + Et•

This propagation cycle is highly efficient, leading to the rapid consumption of both this compound and oxygen.

Product Landscape

The autoxidation of this compound in the gas phase results in a complex mixture of products, including:

In solution, the primary oxidation products are various ethyl borinates and borates. The composition of these products can be influenced by the reaction temperature. For instance, peroxides generated at 30°C and -70°C in heptane solution exhibit different compositions and thermal decomposition properties.[9] The products observed include diethyl diperoxyethyl borate and diethyl monoperoxyethyl borate.[9]

Quantitative Insights

While a complete kinetic dataset is still an area of active research, computational studies have provided valuable insights into the energetics of the process. For example, the homolytic decomposition of (EtOO)BEt₂, a key step in a proposed autocatalytic cycle, has a calculated activation barrier of 77.6 kJ mol⁻¹.[3] Experimental studies on the self-ignition of TEB droplets in air have estimated the activation energy of the rate-limiting reaction to be approximately 2 kcal/mol.[10][11]

Experimental Protocols: Unraveling the Mechanism

A key experimental technique for elucidating this complex mechanism involves the use of radical traps to capture and quantify the fleeting radical intermediates.

Radical Trapping Experiments

-

Objective: To identify and quantify the ethyl radicals generated during both primary and secondary initiation.

-

Methodology:

-

A solution of this compound in a suitable solvent (e.g., THF) is prepared under an inert atmosphere.

-

A novel radical trap, capable of capturing ethyl radicals, is added to the solution.

-

For studying primary initiation, a controlled amount of oxygen is introduced into the reaction mixture.

-

For studying secondary initiation, synthesized diethyl(ethylperoxy)borane (Et₂BOOEt) is reacted with this compound in the presence of the radical trap.[1]

-

The resulting radical trap adducts are then analyzed by mass spectrometry (MS) for identification and quantified by nuclear magnetic resonance (NMR) spectroscopy.[1]

-

This methodology has been instrumental in confirming that the reaction between Et₃B and Et₂BOOEt generates one equivalent of ethyl radicals.[1]

Visualizing the Mechanism

To further clarify the intricate relationships between the reactants, intermediates, and products, the following diagrams illustrate the key pathways.

Figure 1. A comparison of the slow primary initiation and the rapid, autocatalytic secondary initiation pathways in this compound autoxidation.

Figure 2. The radical chain propagation cycle in the autoxidation of this compound, highlighting the regeneration of the ethyl radical.

Conclusion and Future Directions

The understanding of this compound autoxidation has evolved significantly, revealing a sophisticated mechanism far more complex than a simple direct reaction with oxygen. The discovery and confirmation of the highly efficient secondary initiation pathway mediated by the autoxidation product Et₂BOOEt provides a framework for controlling and optimizing radical reactions initiated by this system. For researchers in drug development and organic synthesis, this deeper mechanistic insight allows for more precise control over reaction initiation, potentially leading to improved yields, better selectivity, and more reproducible outcomes.[2] Future research will likely focus on a more detailed kinetic analysis of the individual reaction steps and the development of strategies to harness the power of the secondary initiation pathway for even more efficient and controlled radical chemistry.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. An autocatalytic cycle in autoxidation of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Mechanism of the autoxidation of this compound. Part I. Reaction in the gas phase - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Mechanism of the autoxidation of this compound. Part II. Importance of an autocatalytic initiation reaction in solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. pure.york.ac.uk [pure.york.ac.uk]

- 8. Mechanism of the autoxidation of this compound. Part I. Reaction in the gas phase - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Page loading... [guidechem.com]

- 10. Kinetic Model and Experiment for Self-Ignition of Triethylaluminum and this compound Droplets in Air - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Triethylborane as a pyrophoric organoboron compound

An In-depth Technical Guide to Triethylborane: A Pyrophoric Organoboron Compound for Radical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (TEB), with a focus on its pyrophoric nature, applications as a radical initiator, and the necessary safety and handling protocols for its use in a research and development setting.

Introduction

This compound, with the chemical formula (C₂H₅)₃B or Et₃B, is a highly versatile organoboron compound.[1] It is a colorless to pale yellow liquid known for its extreme reactivity, most notably its pyrophoric nature, meaning it ignites spontaneously upon exposure to air.[1][2] This reactivity, which poses significant handling challenges, is also the source of its utility. In organic synthesis, TEB is widely employed as a highly effective radical initiator, capable of generating radicals at low temperatures where traditional initiators like AIBN are ineffective.[2][3] This property makes it an invaluable tool in modern synthetic chemistry, particularly for the construction of complex molecules in pharmaceutical development.

Chemical and Physical Properties

This compound is a monomeric compound with a planar BC₃ core.[4] Unlike triethylaluminium, it does not tend to dimerize.[4] It is soluble in common organic solvents such as tetrahydrofuran (THF) and hexane.[5] While neat TEB is pyrophoric, its solutions are not, although they can react slowly with atmospheric moisture.[1][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Chemical Formula | (C₂H₅)₃B | [1] |

| Molar Mass | 98.00 g/mol | [1] |

| Appearance | Colorless to light amber liquid | [1][5] |

| Density | 0.677 g/mL at 25 °C | [5] |

| Melting Point | -93 °C | [1] |

| Boiling Point | 95 °C | [1] |

| Autoignition Temp. | -20 °C | [1][4] |

| Solubility | Miscible with most organic solvents; reacts with water. | [5][6] |

| Refractive Index | n20/D 1.397 |[5] |

Pyrophoricity and Safety

The defining characteristic of this compound is its strong pyrophoricity; it ignites spontaneously in air with a characteristic apple-green flame.[4] This extreme flammability necessitates stringent safety protocols and specialized handling techniques.

Table 2: Safety Data and Handling Precautions for this compound

| Parameter | Information | References |

|---|---|---|

| Hazard Class | Pyrophoric Liquid, Category 1 | [7] |

| Hazard Statements | H250: Catches fire spontaneously if exposed to air. H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. | [7] |

| Toxicity Data | LD₅₀ (oral, rat): 235 mg/kg. LC₅₀ (inhalation, rat): 700 ppm (4h). | [4] |

| Handling | Must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using air-free techniques (Schlenk line or glovebox). | [4][6] |

| Storage | Store in a tightly closed container in a dry, cool, well-ventilated place away from heat, sparks, and open flames. | [8] |

| PPE | Flame-resistant lab coat, chemical-impermeable gloves, tightly fitting safety goggles. | [8] |

| Fire Extinguishing | DO NOT USE WATER. Use dry chemical powder (e.g., Purple K) or carbon dioxide. For small fires, it may be practical to allow it to burn out. | [5] |

| Spills | Evacuate the area. Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Use non-sparking tools. |[8][9] |

Synthesis of this compound

This compound is typically prepared through the reaction of a boron source with an ethylating agent. Common laboratory and industrial scale syntheses involve the reaction of triethylaluminium with trimethyl borate or potassium tetrafluoroborate. Another route involves the use of a Grignard reagent with boron trifluoride etherate.

Caption: Common laboratory synthesis routes for this compound.

Mechanism of Action: Radical Initiation

The utility of this compound in drug development and organic synthesis stems from its ability to initiate radical reactions under mild, often room temperature or lower, conditions.[2] The initiation process is triggered by the presence of molecular oxygen (O₂). A deeper mechanistic understanding has revealed a two-part process: a primary, inefficient initiation followed by a much more efficient secondary initiation cycle.[5][10]

-

Primary Initiation (Autoxidation): this compound reacts slowly with O₂ to generate an ethyl radical (Et•) and a diethylborylperoxy radical (Et₂BOO•). The ethyl radical is the key initiating species for the desired chemical transformation.[5][10]

-

Propagation and Secondary Initiation: The initially formed radicals propagate. The primary autoxidation product, diethyl(ethylperoxy)borane (Et₂BOOEt), reacts with another molecule of Et₃B in a Molecule-Induced Radical Formation (MIRF) reaction.[1] This secondary pathway is significantly more efficient, producing ethyl radicals at a rate 7 x 10⁴ times greater than the primary pathway, and is responsible for the majority of radical generation as the reaction proceeds.[5][10]

Caption: Mechanism of radical initiation by the Et₃B/O₂ system.

Applications in Synthesis

This compound's ability to generate radicals at low temperatures makes it a superior alternative to organotin compounds in many reactions.[6] Its applications are extensive, particularly in C-C bond formation.

Table 3: Representative Applications of this compound in Radical Reactions

| Reaction Type | Description | Reported Yield | References |

|---|---|---|---|

| Alkene Synthesis | Reaction of alkyl iodides with β-nitrostyrenes. | Medium to high | [3][11] |

| Giese Reaction | Intermolecular radical addition to electron-deficient alkenes. | Good | [12][13] |

| Atom Transfer Radical Addition (ATRA) | Addition of (2-iodoethyl)benzene to an acceptor. | 90% | [5] |

| Radical Cyclization | Intramolecular cyclization of halo acetals. | 87% | |

| Barton-McCombie Deoxygenation | Deoxygenation of alcohols via thiocarbonyl derivatives. | 70-85% (with silane) | [14][15] |

| Xanthate Addition | Addition of S-2-oxoalkyl-thionocarbonates to olefins. | 41-71% |[6] |

Experimental Protocols

All manipulations involving this compound must be performed using standard Schlenk line or glovebox techniques under an inert atmosphere. TEB is typically used as a 1.0 M solution in an anhydrous solvent like hexane or THF.

General Workflow for a TEB-Initiated Reaction

The general procedure involves the slow addition of a TEB solution to a reaction mixture that is open to a controlled source of air (e.g., via a syringe needle in the septum) or has a fixed amount of air in the headspace.

Caption: General experimental workflow for a radical reaction.

Protocol 1: Synthesis of Alkenes from Alkyl Iodides and β-Nitrostyrenes[3][12]

This protocol describes the Et₃B-induced free-radical reaction to form (E)-alkenes.

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (E)-β-nitrostyrene (1.0 equiv) and the secondary or tertiary alkyl iodide (1.2 equiv).

-

Solvent: Add anhydrous THF via syringe.

-

Initiation: Introduce a needle connected to an air-filled balloon into the septum of the flask.

-

Reaction: Slowly add this compound (1.0 M solution in hexane, 1.2 equiv) dropwise to the stirred solution at room temperature. The reaction is typically complete within 5-10 minutes.

-

Workup: Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.

-

Purification: Purify the residue by silica gel column chromatography to yield the desired (E)-alkene.

Protocol 2: Barton-McCombie Deoxygenation (Xanthate Formation)[17]

This reaction converts an alcohol to a thiocarbonyl derivative (a xanthate) as a precursor for the final deoxygenation step.

-

Setup: Charge a two-necked round-bottom flask with the alcohol (1.0 equiv) and anhydrous THF under an argon atmosphere.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in oil, 1.5 equiv). Stir the mixture at 0 °C for 30 minutes.

-

Xanthate Formation: Add carbon disulfide (CS₂, 5.0 equiv) at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

-

S-Alkylation: Add methyl iodide (MeI, 5.0 equiv) and continue stirring at room temperature for 24 hours.

-

Quench and Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with Et₂O.

-

Purification: Combine the organic layers, dry over sodium sulfate, concentrate in vacuo, and purify by silica gel column chromatography to yield the S-methyl xanthate. The subsequent deoxygenation is then carried out using a radical initiator like Et₃B/air and a hydrogen atom source.

Conclusion

This compound is a powerful but hazardous reagent that enables a wide range of radical-mediated transformations critical to modern organic synthesis and drug discovery. Its ability to function under mild, low-temperature conditions provides a significant advantage over traditional thermal initiators. A thorough understanding of its dual-mode initiation mechanism and strict adherence to safety and handling protocols are paramount for its successful and safe implementation in the laboratory.

References

- 1. pure.york.ac.uk [pure.york.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthesis of Alkenes via this compound-Induced Free-Radical Reactions of Alkyl Iodides and β-Nitrostyrenes [organic-chemistry.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Part 3. This compound-air: a suitable initiator for intermolecular radical additions of S-2-oxoalkyl-thionocarbonates (S-xanthates) to olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Enhancing this compound initiation through mechanistic understanding - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 11. Novel synthesis of alkenes via this compound-induced free-radical reactions of alkyl iodides and beta-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a this compound Mediated Giese Cyclization/Aldol Reaction Cascade for the Total Synthesis of Ganoapplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02253D [pubs.rsc.org]

- 14. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

A Technical Guide to the Laboratory Synthesis and Purification of Triethylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylborane (TEB) is a highly versatile and pyrophoric organoborane reagent with significant applications in organic synthesis, including as a radical initiator and in stereoselective reactions. Its safe and efficient preparation in the laboratory is paramount for its use in research and development. This technical guide provides an in-depth overview of the most common and effective laboratory-scale synthesis and purification methods for this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of the workflows are presented to assist researchers in the practical application of these procedures.

Introduction

This compound, with the chemical formula (C₂H₅)₃B, is a colorless liquid that is highly reactive and spontaneously flammable in air.[1] This reactivity, while making it a powerful reagent, also necessitates careful handling and robust synthetic and purification protocols. The choice of synthetic route in a laboratory setting often depends on the availability of starting materials, desired purity, and scale of the reaction. This guide details two primary synthesis methodologies: the reaction of a Grignard reagent with boron trifluoride etherate and the reaction of triethylaluminum with potassium tetrafluoroborate. Furthermore, two common purification techniques, fractional distillation and purification via an ammonia adduct, are described in detail.

Synthesis of this compound

Grignard Reaction Method

The reaction of ethylmagnesium bromide (a Grignard reagent) with boron trifluoride etherate is a common and effective method for the laboratory synthesis of this compound. The Grignard reagent is typically prepared in situ from bromoethane and magnesium metal in an ether solvent.[2]

Reaction Scheme:

3 EtMgBr + BF₃·OEt₂ → Et₃B + 3 MgBrF + OEt₂

Materials:

-

Magnesium turnings

-

Bromoethane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Nitrogen or Argon gas for inert atmosphere

-

Ice bath

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of a solution of bromoethane in anhydrous diethyl ether to initiate the reaction. The reaction is initiated when bubbling is observed.

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Boron Trifluoride Etherate:

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath.

-

Slowly add boron trifluoride etherate to the stirred Grignard solution via the dropping funnel. The addition is exothermic and should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up:

-

The reaction mixture will be a slurry containing magnesium salts. The this compound can be isolated by cannula filtration under an inert atmosphere.

-

Alternatively, for some applications, the this compound solution in ether can be used directly after decanting from the salts. For higher purity, the solvent can be removed under reduced pressure (with extreme caution due to the pyrophoric nature of neat TEB) and the crude product purified by distillation.

-

Triethylaluminum and Potassium Tetrafluoroborate Method

This method is a convenient route for the synthesis of this compound, particularly on a larger laboratory scale. Triethylaluminum is reacted with potassium tetrafluoroborate to yield this compound and potassium tetrafluoroaluminate.

Reaction Scheme:

3 KBF₄ + AlEt₃ → 3 KAlF₄ + Et₃B

Materials:

-

Triethylaluminum (AlEt₃)

-

Potassium tetrafluoroborate (KBF₄)

-

High-boiling inert solvent (e.g., hexane, heptane)

-

Nitrogen or Argon gas for inert atmosphere

-

Heating mantle and temperature controller

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, suspend potassium tetrafluoroborate in an inert solvent.

-

Under a positive pressure of inert gas, slowly add triethylaluminum to the stirred suspension. The reaction is exothermic.

-

-

Reaction:

-

After the initial exotherm subsides, heat the reaction mixture to a temperature of 100-150 °C for several hours to drive the reaction to completion. The exact temperature and time will depend on the scale and solvent used.

-

-

Isolation of this compound:

-

The this compound product can be isolated directly from the reaction mixture by fractional distillation. The solid byproducts (KAlF₄) remain in the reaction flask.

-

Purification of this compound

The purity of this compound is crucial for many of its applications. The primary impurities are often residual starting materials, solvents, and byproducts from the synthesis.

Fractional Distillation

Fractional distillation is a common method for purifying this compound, taking advantage of its relatively low boiling point (95 °C at atmospheric pressure).[3] This method is effective for separating TEB from higher-boiling impurities.

Apparatus:

-

A flame-dried fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask (Schlenk flask).

-

The entire apparatus must be operated under a positive pressure of dry nitrogen or argon.

Procedure:

-

Carefully transfer the crude this compound to the distillation flask under an inert atmosphere.

-

Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.

-

Begin heating the distillation flask gently.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (95 °C at 760 mmHg). The boiling point will be lower at reduced pressure. For instance, it distills at 56-57 °C at 220 mmHg.[4]

-

Collect the purified this compound in a pre-weighed Schlenk flask cooled in an ice bath.

Purification via Ammonia Adduct

This method involves the formation of the solid this compound-ammonia complex (Et₃B·NH₃), which can be isolated and purified by recrystallization or sublimation. The purified adduct is then decomposed with a strong, non-aqueous acid to release the pure this compound. This method is particularly effective for removing impurities that are difficult to separate by distillation. A similar procedure has been shown to yield trimethylborane with a purity of 99.9%.[4]

Reaction Scheme:

Et₃B + NH₃ ⇌ Et₃B·NH₃ Et₃B·NH₃ + HCl → Et₃B + NH₄Cl

Materials:

-

Crude this compound

-

Anhydrous ammonia (gas)

-

Anhydrous solvent (e.g., diethyl ether, pentane)

-

Anhydrous hydrogen chloride (gas) or a solution in a non-protic solvent

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Formation of the Adduct:

-

Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether in a Schlenk flask at 0 °C.

-

Slowly bubble anhydrous ammonia gas through the solution with stirring. The solid Et₃B·NH₃ adduct will precipitate.

-

Collect the solid adduct by filtration under an inert atmosphere and wash with cold, anhydrous ether.

-

-

Purification of the Adduct:

-

The adduct can be further purified by recrystallization from a suitable anhydrous solvent or by sublimation under vacuum.

-

-

Decomposition of the Adduct:

-

Suspend the purified Et₃B·NH₃ adduct in an anhydrous, inert solvent in a Schlenk flask.

-

Slowly introduce anhydrous hydrogen chloride gas or a solution of HCl in an anhydrous solvent to the stirred suspension.

-

The this compound is liberated into the solvent, and ammonium chloride precipitates.

-

The pure this compound solution can be separated from the ammonium chloride by cannula filtration. The solvent can then be carefully removed under reduced pressure if neat TEB is required.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and purification of this compound.

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Grignard Method | Triethylaluminum & KBF₄ Method |

| Starting Materials | Ethyl bromide, Magnesium, BF₃·OEt₂ | Triethylaluminum, KBF₄ |

| Typical Yield | Moderate to High | High |

| Reaction Conditions | 0 °C to room temperature | 100-150 °C |

| Advantages | Readily available starting materials | Good for larger scale; direct distillation of product |

| Disadvantages | In-situ preparation of Grignard reagent required | Triethylaluminum is highly pyrophoric and expensive |

Table 2: Physical Properties and Purity Data for this compound

| Property | Value |

| Boiling Point | 95 °C (at 760 mmHg)[3] |

| Boiling Point (Reduced Pressure) | 56-57 °C (at 220 mmHg)[4] |

| Purity after Synthesis (Typical) | >95% (can be determined by GC-MS)[5] |

| Purity after Ammonia Adduct Purification | Potentially >99% (by analogy to trimethylborane)[4] |

Quality Control

The purity of the synthesized this compound should be assessed to ensure it is suitable for its intended application. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

GC-MS Analysis Protocol

A typical GC-MS analysis would involve dissolving a small, carefully handled sample of the this compound in an anhydrous solvent and injecting it into the GC-MS system. The resulting chromatogram will show the retention time of this compound and any impurities. The mass spectrometer will provide fragmentation patterns that can be used to identify these impurities. Purity is typically determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[5]

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes.

Caption: Overall workflow for this compound synthesis and purification.

Caption: Workflow for the Grignard synthesis of this compound.

Caption: Purification pathways for this compound.

Safety Considerations

This compound is extremely pyrophoric and ignites spontaneously in air. It also reacts violently with water and other protic solvents. All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon) using appropriate air-free techniques such as a Schlenk line or a glovebox. Personal protective equipment, including a flame-retardant lab coat, safety glasses, and appropriate gloves, must be worn at all times. All glassware must be thoroughly dried before use.

Conclusion

The synthesis and purification of this compound in the laboratory can be achieved through several reliable methods. The choice between the Grignard route and the triethylaluminum route will depend on the specific resources and requirements of the laboratory. Proper purification, either by fractional distillation or via the ammonia adduct, is essential to obtain high-purity this compound for sensitive applications. Adherence to strict safety protocols is non-negotiable when working with this highly reactive compound. This guide provides the necessary detailed protocols and comparative data to enable researchers to safely and effectively produce and purify this compound for their research needs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. Kinetic Model and Experiment for Self-Ignition of Triethylaluminum and this compound Droplets in Air - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of High Purity Trimethylborane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Understanding the Lewis Acidity of Triethylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Lewis acidity of triethylborane (TEB), a pivotal organoboron compound utilized in a variety of chemical transformations. This document outlines the theoretical framework of its electron-accepting properties, details the experimental and computational methods for its quantification, and presents its application in key organic reactions.

Core Concepts of Lewis Acidity

A Lewis acid is defined as a chemical species that can accept a pair of electrons from a Lewis base to form a dative bond. The Lewis acidity of a compound like this compound is a measure of its ability to act as an electron pair acceptor. This property is fundamental to its role as a catalyst and reagent in organic synthesis. The boron atom in this compound possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a lone pair of electrons from a Lewis base.

The strength of a Lewis acid can be described in two main ways:

-

Global Lewis Acidity (gLA): This is a thermodynamic measure, typically represented by the enthalpy or Gibbs free energy of adduct formation with a reference Lewis base. It reflects the intrinsic strength of the Lewis acid.[1]

-

Effective Lewis Acidity (eLA): This is a spectroscopic measure of the effect a Lewis acid has on a probe molecule upon coordination.[1] It is a more practical measure under specific solution-phase conditions.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of boranes can be quantified through several experimental and computational methods. While a specific Gutmann-Beckett Acceptor Number (AN) for this compound is not readily found in the literature, likely due to its pyrophoric nature making the experiment challenging, data for related boranes provide a valuable context for its Lewis acidic strength.

Spectroscopic Methods

Gutmann-Beckett Method: This widely used technique determines the Acceptor Number (AN), a measure of effective Lewis acidity, by monitoring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon interaction with a Lewis acid.[2] The deshielding of the phosphorus nucleus upon coordination of the Lewis basic oxygen of TEPO to the Lewis acid is proportional to the Lewis acid's strength.[2] The AN is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of TEPO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of TEPO in the non-coordinating solvent hexane.[2]

Childs Method: This method utilizes trans-crotonaldehyde as a ¹H NMR probe to assess Lewis acidity. However, it has limitations, particularly with weaker Lewis acids, and can be complicated by secondary interactions.[3]

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Boranes

| Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ) / ppm | Acceptor Number (AN) |

| Hexane (Reference) | Et₃PO | Hexane | 41.0 | 0 |

| SbCl₅ (Reference) | Et₃PO | 1,2-Dichloroethane | 86.1 | 100 |

| B(C₆F₅)₃ | Et₃PO | C₆D₆ | - | 65.6[1] |

| B(C₆F₅)₃ | Et₃PO | - | - | 82[4] |

| BF₃ | Et₃PO | - | - | 89[4] |

| BCl₃ | Et₃PO | - | - | - |

| BBr₃ | Et₃PO | - | - | - |

| BI₃ | Et₃PO | - | - | 115[4] |

Thermodynamic Methods